molecular formula C11H12O B13067258 2-Cyclopropyl-4-methylbenzaldehyde

2-Cyclopropyl-4-methylbenzaldehyde

Cat. No.: B13067258
M. Wt: 160.21 g/mol
InChI Key: OLRYWGFYIRSOJO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methylbenzaldehyde is an organic compound with the molecular formula C11H12O It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropyl group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-cyclopropyl-4-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the oxidation of 2-cyclopropyl-4-methylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Catalytic processes using transition metal catalysts can also be employed to enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Cyclopropyl-4-methylbenzoic acid.

    Reduction: 2-Cyclopropyl-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Cyclopropyl-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The cyclopropyl and methyl substituents can influence the reactivity and selectivity of the compound by steric and electronic effects.

In biological systems, the compound may interact with enzymes or receptors through its aldehyde group, forming covalent or non-covalent bonds. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

2-Cyclopropyl-4-methylbenzaldehyde can be compared with other benzaldehyde derivatives, such as:

    Benzaldehyde: The parent compound with no substituents on the benzene ring.

    4-Methylbenzaldehyde: A derivative with a methyl group at the 4-position but no cyclopropyl group.

    2-Cyclopropylbenzaldehyde: A derivative with a cyclopropyl group at the 2-position but no methyl group.

The presence of both cyclopropyl and methyl groups in this compound makes it unique, as these substituents can significantly influence its chemical and physical properties, as well as its reactivity in various chemical and biological processes.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-cyclopropyl-4-methylbenzaldehyde

InChI

InChI=1S/C11H12O/c1-8-2-3-10(7-12)11(6-8)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3

InChI Key

OLRYWGFYIRSOJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C2CC2

Origin of Product

United States

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